1-Ethyl-5-cyclopropylcarbonyloxindole
Description
1-Ethyl-5-cyclopropylcarbonyloxindole is a synthetic oxindole derivative characterized by its bicyclic core structure (indole fused with a ketone ring) and functionalized substituents. The ethyl group at position 1 and the cyclopropylcarbonyl moiety at position 5 distinguish it from other oxindole-based compounds. The cyclopropyl group in this compound is hypothesized to enhance metabolic stability and lipophilicity, while the ethyl substituent may influence pharmacokinetic properties such as bioavailability and half-life.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-(cyclopropanecarbonyl)-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C14H15NO2/c1-2-15-12-6-5-10(14(17)9-3-4-9)7-11(12)8-13(15)16/h5-7,9H,2-4,8H2,1H3 |
InChI Key |
FBEJRZLRAAQFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)C(=O)C3CC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize the properties of 1-ethyl-5-cyclopropylcarbonyloxindole, a comparative analysis with three analogous oxindole derivatives is provided below. Key parameters include molecular structure, solubility, stability, and pharmacological activity.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Pharmacological Target |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₅NO₂ | 229.28 | Ethyl (C1), cyclopropylcarbonyl (C5) | 2.8 | Kinase inhibition (e.g., JAK/STAT) |
| 5-Methyloxindole | C₉H₉NO | 147.18 | Methyl (C5) | 1.2 | Anticonvulsant, GABA modulation |
| 1-Isopropyl-5-benzoyloxindole | C₁₈H₁₇NO₂ | 279.34 | Isopropyl (C1), benzoyl (C5) | 3.5 | Anticancer (topoisomerase inhibition) |
| 5-Trifluoromethyloxindole | C₉H₆F₃NO | 201.15 | Trifluoromethyl (C5) | 2.1 | Anti-inflammatory (COX-2 inhibition) |
Key Findings:
Substituent Effects on Lipophilicity :
- The cyclopropylcarbonyl group in this compound confers moderate lipophilicity (logP 2.8), making it more membrane-permeable than 5-methyloxindole (logP 1.2) but less than bulkier analogs like 1-isopropyl-5-benzoyloxindole (logP 3.5). This balance may optimize blood-brain barrier penetration for CNS-targeted therapies .
Metabolic Stability :
- Cyclopropyl-containing compounds exhibit enhanced metabolic stability due to the strain-resistant three-membered ring, reducing susceptibility to cytochrome P450 oxidation compared to linear alkyl or benzoyl substituents .
Pharmacological Specificity :
- Unlike 5-trifluoromethyloxindole (COX-2 inhibition) or 5-methyloxindole (GABA modulation), this compound shows affinity for kinase domains, particularly JAK/STAT pathways, based on docking studies of its carbonyl group with ATP-binding pockets .
Synthetic Complexity :
- The cyclopropylcarbonyl moiety requires specialized synthesis routes (e.g., cyclopropanation via Simmons-Smith reactions), increasing synthetic complexity compared to simpler derivatives like 5-methyloxindole .
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